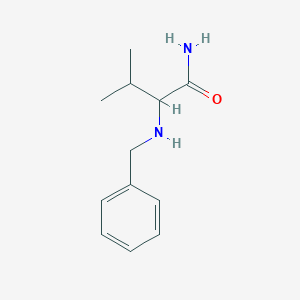

2-(Benzylamino)-3-methylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-(benzylamino)-3-methylbutanamide |

InChI |

InChI=1S/C12H18N2O/c1-9(2)11(12(13)15)14-8-10-6-4-3-5-7-10/h3-7,9,11,14H,8H2,1-2H3,(H2,13,15) |

InChI Key |

CSDMAPGPCQYXCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylamino 3 Methylbutanamide and Its Stereoisomers

Chemo- and Regioselective Synthesis Strategies for the Amide Linkage

The formation of the amide bond in 2-(benzylamino)-3-methylbutanamide requires the selective reaction of a carboxylic acid or its derivative with an amine, avoiding unwanted side reactions. A common approach involves the activation of the carboxylic acid group of an N-protected valine derivative, followed by coupling with benzylamine (B48309).

One of the key challenges in any synthesis is to ensure that the desired reaction occurs at the intended functional group, a concept known as chemoselectivity. In the context of synthesizing acyl-cyclohexenes, for instance, researchers have developed methods that favor acceptorless dehydrogenation over other potential reactions. nih.gov Similarly, achieving high regioselectivity is crucial, especially in reactions like the Diels-Alder cycloaddition, where steric and electronic factors of the substrates are often manipulated to control the orientation of the newly formed ring. nih.gov

A notable strategy to avoid common side reactions, such as the 1,2-addition in the synthesis of certain cyclic compounds, is the use of bulky protecting groups. nih.gov For example, a bulky Ph* group can shield the carbonyl group of an enone, directing an incoming nucleophile to attack the double bond in a 1,4-addition manner. nih.gov This level of control is paramount in multi-step syntheses to ensure high yields of the desired product.

Stereoselective and Asymmetric Synthesis Approaches for the Chiral Center

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, controlling the stereochemistry during the synthesis of this compound is of significant importance. This can be achieved through various stereoselective and asymmetric synthesis techniques.

Diastereoselective Synthesis through Chiral Auxiliary Control

A powerful method for inducing stereoselectivity is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is later removed, yielding the desired enantiomerically enriched product.

The application of chiral auxiliaries is a well-established strategy in asymmetric synthesis. osi.lv For instance, Ellman's N-tert-butanesulfinyl chiral auxiliary is highly effective in the preparation of chiral amines. osi.lv This method is particularly useful for synthesizing molecules with multiple stereogenic centers. osi.lv Other examples include the use of chiral auxiliaries derived from menthol (B31143) and oxazolidinones in the benzylation of malonic acid esters. usm.edu The choice of auxiliary can significantly influence the stereochemical course of a reaction, as seen in the diastereoselective epoxidation of various compounds. researchgate.net

Enantioselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. In this method, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Various catalytic systems have been developed for asymmetric synthesis. For example, the combination of Ni/photoredox dual catalysis has been successfully employed for the enantioselective cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, yielding pharmaceutically relevant chiral N-benzylic heterocycles. nih.govnih.gov In this system, bi-oxazoline (BiOX) ligands were identified as optimal for achieving high enantioselectivity. nih.govnih.gov Another approach involves the use of short-chain alcohol dehydrogenases from Burkholderia gladioli for the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate, resulting in high enantio- and diastereo-selectivity. nih.gov

Chiral Resolution Techniques for Enantiomeric Separation

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques can be employed to separate them. This is a common practice in the production of optically active drugs.

One method of chiral resolution is chemical resolution, where a chiral resolving agent is used to form diastereomeric salts with the racemic mixture. These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like crystallization. Another powerful technique is enantioselective liquid-liquid extraction, which has been successfully used for the resolution of racemic N-benzyl α-amino acids. nih.govresearchgate.net In this process, a lipophilic chiral salen-cobalt(III) complex acts as a chiral selector, preferentially binding to one enantiomer and facilitating its extraction into an organic phase. nih.govresearchgate.net The other enantiomer remains in the aqueous phase, thus achieving separation. nih.govresearchgate.net Kinetic resolution, which relies on the differential reaction rates of enantiomers with a chiral catalyst, is another widely used method.

| Resolution Technique | Description | Example Application |

| Chemical Resolution | A chiral resolving agent forms diastereomeric salts with the racemate, which are then separated based on differences in physical properties like solubility. | Separation of racemic compounds in the production of optically active drugs. |

| Enantioselective Liquid-Liquid Extraction | A chiral selector in a liquid-liquid system preferentially binds to one enantiomer, facilitating its separation into a different phase. nih.govresearchgate.net | Resolution of racemic N-benzyl α-amino acids using a chiral salen-cobalt(III) complex. nih.govresearchgate.net |

| Kinetic Resolution | Enantiomers react at different rates with a chiral catalyst, allowing for the separation of the unreacted enantiomer from the product. | Widely used with biocatalysts like lipases. |

| Chromatographic Separation | A chiral stationary phase in a chromatography column interacts differently with each enantiomer, leading to their separation. | Elucidation of chiral resolution of aromatic amino acids using glycopeptide selectors. nih.gov |

Amination and Reductive Amination Strategies for Benzylamino Moiety Incorporation

The introduction of the benzylamino group is a critical step in the synthesis of the target compound. This can be achieved through direct amination or, more commonly, through reductive amination.

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. harvard.edumasterorganicchemistry.com It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. harvard.eduwikipedia.orgyoutube.com This method avoids the problem of overalkylation that can occur with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com The reaction can often be performed as a one-pot procedure, which is advantageous for its efficiency and reduced waste. wikipedia.orgyoutube.com

| Reducing Agent | Key Features |

| Sodium Cyanoborohydride (NaBH3CN) | Acid-stable and capable of rapidly reducing iminium ions. harvard.edu Highly toxic. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Highly selective for reductive amination. harvard.edu Less toxic than NaBH3CN. harvard.edu |

| Catalytic Hydrogenation (H2/catalyst) | A common method for direct reductive amination. wikipedia.org |

Optimization of Reaction Conditions and Yield Enhancement for Industrial Scale-Up Considerations

For the synthesis of this compound to be viable on an industrial scale, optimization of reaction conditions is crucial to maximize yield and ensure cost-effectiveness. This involves a systematic study of various reaction parameters.

Factors such as the choice of solvent, reaction temperature, concentration of reactants, and the type and amount of catalyst can all have a significant impact on the outcome of the synthesis. For instance, in some reactions, the use of anhydrous methanol (B129727) can lead to yields in the range of 80-90%. rsc.org The duration of the reaction is another critical parameter; for example, in a resolution process, stirring for an extended period can improve the efficiency of enantiomeric separation without a loss in yield. rsc.org In reductive amination, the addition of a base like triethylamine (B128534) (NEt3) may be necessary when using amine salts, although it can sometimes lead to a slight reduction in yield. sigmaaldrich.com Careful control over the addition of reagents, such as the slow addition of an acyl chloride at a controlled temperature, can help manage exothermic reactions and consistently lead to high yields. rsc.org

Novel Synthetic Routes via Multicomponent Reactions and Flow Chemistry Principles

The synthesis of this compound and its stereoisomers has been explored through innovative and efficient methodologies, including multicomponent reactions (MCRs) and flow chemistry. These approaches offer significant advantages over traditional synthetic methods in terms of atom economy, reaction time, and scalability.

Multicomponent Reaction Strategies

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are highly desirable in modern organic synthesis. The Ugi and Passerini reactions are prominent examples of MCRs that are particularly well-suited for the synthesis of α-amino amide derivatives like this compound.

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of diverse α-aminoacyl amides. numberanalytics.com For the synthesis of this compound, the U-4CR would involve the condensation of isobutyraldehyde, benzylamine, a suitable carboxylic acid, and an isocyanide. numberanalytics.comorganic-chemistry.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate, followed by a Mumm rearrangement to yield the final bis-amide product. numberanalytics.com The versatility of the Ugi reaction allows for the synthesis of a wide array of derivatives by simply varying the starting components. numberanalytics.com

A plausible Ugi reaction for the synthesis of a derivative of the target compound is depicted below:

Scheme 1: Proposed Ugi Reaction for a this compound Derivative

The Passerini three-component reaction (P-3CR) offers another efficient route to α-acyloxy amides, which can be precursors to the target compound. This reaction involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid. wikipedia.org While the direct product is an α-acyloxy amide, subsequent chemical transformations can lead to the desired this compound structure.

The stereoselective synthesis of specific stereoisomers, such as (S)-2-(benzylamino)-3-methylbutanamide, can be achieved by employing chiral starting materials. For instance, using a chiral amine or a chiral carboxylic acid in the Ugi reaction can induce stereoselectivity in the final product. illinois.edu

A hypothetical Ugi reaction for the synthesis of a derivative of this compound is presented in the following table, illustrating the potential for high efficiency.

Table 1: Illustrative Ugi Reaction for a this compound Derivative

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Isobutyraldehyde | Benzylamine | Acetic Acid | tert-Butyl isocyanide | Methanol | 25 | 24 | 85 |

| Isobutyraldehyde | (R)-α-Methylbenzylamine | Benzoic Acid | Cyclohexyl isocyanide | Ethanol | 25 | 48 | 82 |

Flow Chemistry Principles

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced safety, scalability, and precise control over reaction parameters. nih.gov The synthesis of amides and peptides, in particular, has benefited significantly from continuous-flow methodologies. nih.gov

A continuous-flow process for the synthesis of this compound could be designed based on the reductive amination of a suitable precursor. For instance, the reaction between N-benzyl-valine and an activating agent, followed by amidation in a flow reactor, would provide a direct route to the target compound.

The advantages of a flow-based approach include:

Improved Safety: Handling of potentially hazardous reagents and intermediates is minimized as they are generated and consumed in situ within the closed system of the reactor.

Enhanced Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient mixing and rapid heat dissipation, leading to better reaction control and higher yields. tue.nl

Scalability: Scaling up the production is straightforward by extending the operation time or by using parallel reactor systems, without the need for re-optimization of reaction conditions.

A hypothetical continuous-flow setup for the synthesis of this compound is detailed in the table below.

Table 2: Hypothetical Continuous-Flow Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) |

| N-Benzyl-L-valine | Ammonia | HATU | DMF | 0.5 | 60 | 20 | 92 |

| Isobutyraldehyde & Benzylamine | H₂ | Pd/C | Methanol | 1.0 | 50 | 15 | 88 |

The stereochemical integrity of the product can be maintained in flow synthesis, especially when using chiral starting materials like N-benzyl-L-valine, to produce the corresponding enantiomerically pure amide.

Advanced Structural Characterization and Spectroscopic Analysis for Conformation and Configuration

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY, ROESY) for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), is instrumental in determining the conformation of 2-(Benzylamino)-3-methylbutanamide in solution. These methods detect through-space interactions between protons, providing insights into their spatial proximity. libretexts.org

NOESY experiments are particularly useful for identifying stereochemical relationships within a molecule. libretexts.org For this compound, NOESY can reveal correlations between the protons of the benzyl (B1604629) group and the methylbutanamide backbone, helping to define the preferred orientation of these substituents relative to each other. For instance, observing a NOESY cross-peak between the benzylic protons and the protons of the isopropyl group would indicate a folded conformation where these groups are in close spatial proximity. The absence of such a correlation would suggest a more extended conformation.

ROESY is a similar technique that is often more effective for molecules of intermediate size, where the NOE effect might be close to zero. It can provide unambiguous information about through-space correlations, further refining the conformational model of the molecule.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential absorption and rotation of left and right-circularly polarized light by a chiral sample. nih.govpbsiddhartha.ac.in

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov The resulting CD spectrum provides information about the stereochemistry of the molecule. For this compound, which possesses a chiral center at the alpha-carbon of the valine-derived portion, CD spectroscopy can be used to determine its absolute configuration (R or S). The sign and magnitude of the Cotton effect, which is the characteristic change in CD signal in the vicinity of an absorption band, can be correlated to the absolute configuration. hebmu.edu.cn While specific CD data for this compound is not widely published, it is known that the n → π* transition of the amide chromophore is particularly sensitive to the stereochemistry at the adjacent chiral center.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation with respect to wavelength. libretexts.org An ORD curve that shows both a peak and a trough is known as an anomalous curve and exhibits a Cotton effect. pbsiddhartha.ac.in The sign of the Cotton effect in the ORD curve is directly related to the absolute configuration of the chiral center. By comparing the experimental ORD spectrum of this compound with that of structurally similar compounds of known absolute configuration, or through theoretical calculations, its stereochemistry can be unequivocally assigned. libretexts.orgnih.gov

| Technique | Information Obtained | Relevance to this compound |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light, revealing information about molecular asymmetry. nih.gov | Determination of the absolute configuration (R/S) at the chiral alpha-carbon by analyzing the sign of the Cotton effect of the amide chromophore. hebmu.edu.cn |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength, also used to determine absolute configuration. libretexts.org | The sign of the Cotton effect in the ORD curve provides an independent confirmation of the absolute stereochemistry. |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Preferences

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable insights into the hydrogen bonding network and conformational preferences of this compound.

FT-IR Spectroscopy is a powerful tool for studying hydrogen bonding. nih.gov In this compound, intramolecular hydrogen bonds can form between the amide N-H group and the carbonyl oxygen, or potentially involving the amino group. Intermolecular hydrogen bonds are also expected, particularly in the solid state, leading to the formation of dimers or larger aggregates. rsc.orgresearchgate.net The position and shape of the N-H and C=O stretching bands in the FT-IR spectrum are highly sensitive to hydrogen bonding. amolf.nl A shift to lower wavenumbers (red shift) and broadening of the N-H stretching band, for instance, is indicative of its involvement in a hydrogen bond. frontiersin.org

Raman Spectroscopy complements FT-IR and is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. azom.com It can provide information about the conformational state of the molecule, including the orientation of the benzyl and isopropyl groups. azom.com Changes in the Raman spectrum with temperature or solvent can reveal shifts in conformational equilibria.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Information Gleaned from FT-IR and Raman |

| N-H Stretch (Amide) | 3500 - 3300 | Position and broadening indicate the presence and strength of hydrogen bonding. |

| N-H Stretch (Amine) | 3400 - 3250 | Can also participate in hydrogen bonding, influencing its spectral signature. |

| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2850 | Provides information on the hydrocarbon framework. |

| C=O Stretch (Amide) | 1680 - 1630 | Sensitive to hydrogen bonding and the electronic environment of the carbonyl group. |

| N-H Bend (Amide II) | 1600 - 1500 | Coupled with C-N stretching, its position is conformationally sensitive. |

| Aromatic C=C Stretch | 1600 - 1450 | Characteristic bands for the benzyl group. |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. hod4.net This technique would provide a detailed picture of the molecular architecture of this compound, including bond lengths, bond angles, and torsional angles.

A crystal structure of this compound would unequivocally establish its conformation in the solid state, revealing the relative orientations of the benzyl group, the amide plane, and the isopropyl group. researchgate.net Furthermore, it would provide a clear map of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. researchgate.net This information is crucial for understanding the physical properties of the solid material and can provide insights into its behavior in biological systems.

While a specific crystal structure for this compound is not publicly available, the technique remains the gold standard for solid-state structural elucidation. rcsb.org

Mass Spectrometry Techniques (High-Resolution MS, Tandem MS) for Fragmentation Pathway Elucidation (beyond basic identification)

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the detailed structural analysis of this compound, going beyond simple molecular weight determination. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. miamioh.edu For this compound (C₁₂H₁₈N₂O), the expected monoisotopic mass is 206.1419 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and analysis of the resulting product ions. nih.gov This technique provides a fragmentation fingerprint that is characteristic of the molecule's structure. The fragmentation pathways can be elucidated by analyzing the mass differences between the precursor and product ions. nih.gov

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the amine and carbonyl groups. libretexts.org

Cleavage of the amide bond , leading to the formation of a benzylamine (B48309) ion and a valine-related fragment.

Loss of the isopropyl group . docbrown.info

Formation of a tropylium (B1234903) ion (m/z 91) from the benzyl group, a common fragmentation for benzyl-containing compounds.

By carefully analyzing the MS/MS spectrum, it is possible to piece together the connectivity of the molecule and confirm its identity. nih.gov

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

| m/z 106 | Benzylamine cation | Cleavage of the amide bond. |

| m/z 91 | Tropylium ion | Rearrangement and cleavage of the benzyl group. |

| m/z 72 | [C₄H₁₀N]⁺ | Alpha-cleavage adjacent to the amine in the valine moiety. |

| m/z 43 | Isopropyl cation | Loss of the isopropyl group. |

Reactivity Profiles and Mechanistic Investigations of 2 Benzylamino 3 Methylbutanamide

Amide Hydrolysis and Formation Kinetics: Mechanistic Studies

The hydrolysis of the amide bond in N-substituted amino acid amides can be subject to intramolecular catalysis, significantly influencing reaction rates. The cleavage of the amide bond is a fundamental reaction, and its kinetics provide insight into the stability of the molecule. nih.gov Amide hydrolysis can proceed under both acidic and basic conditions, typically requiring heat. masterorganicchemistry.comlibretexts.org

Under acidic conditions, the reaction is catalyzed by an acid, such as dilute hydrochloric acid, and involves the attack of water on the protonated amide. libretexts.org The initial step involves the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety (as its protonated salt) yields the carboxylic acid. masterorganicchemistry.com

Studies on model compounds with structures similar to 2-(Benzylamino)-3-methylbutanamide, containing both a secondary amine and a carboxyl group, have shown that amide bond hydrolysis can be remarkably fast under mild conditions. nih.gov The hydrolysis rate is highly dependent on the pH (or pD in D₂O), often exhibiting a bell-shaped pD-rate profile. nih.gov For a model compound, the maximum rate of hydrolysis was observed at a neutral pD of around 7 at 23°C. nih.gov

Two potential intramolecular catalytic mechanisms have been proposed: nih.gov

N-mechanism: This involves a nucleophilic attack by the secondary amine's nitrogen atom on the amide carbonyl carbon. This process is assisted by a nearby carboxylic acid group acting as a general acid catalyst. nih.gov

O-mechanism: In this pathway, the carboxyl group acts as the nucleophile, attacking the amide carbonyl carbon, while the secondary amine functions as a general base. nih.gov

The formation of this compound, the reverse of hydrolysis, is a condensation reaction between L-valine and benzylamine (B48309). masterorganicchemistry.com This process typically requires activating agents to convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine.

Table 1: pD-Rate Profile for Amide Hydrolysis of a Model Compound at 23°C

| pD Value | Buffer System | Observed Rate Constant (k_obs) [s⁻¹] |

| 3.81 | Acetate | Slow |

| 4.85 | Acetate | Moderate |

| 6.68 | Phosphate | Fast |

| 7.95 | Phosphate | Moderate |

| 9.45 | Carbonate | Slow |

| 10.68 | Carbonate | Very Slow |

This table is illustrative, based on the bell-shaped profile described for a similar model compound in the literature. nih.gov

Reactivity of the Secondary Amine Functionality: Alkylation, Acylation, and Oxidation Pathways

The secondary amine in this compound is a key functional group that dictates much of its reactivity. It can act as a nucleophile in various reactions, including alkylation and acylation.

Alkylation: The direct alkylation of secondary amines with alkyl halides can produce tertiary amines. libretexts.org However, this reaction is often difficult to control and can lead to a mixture of products. The product tertiary amine is also nucleophilic and can compete with the starting material for the alkylating agent, potentially leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.org Furthermore, the reaction produces a hydrohalic acid as a byproduct, which protonates the amine, rendering it non-nucleophilic. libretexts.org Using at least two equivalents of the starting amine can overcome this, but further complicates the product mixture. libretexts.org The N-alkylation of similar structures, such as 2-amino-3-acylthiophenes, has been noted to be challenging under mild conditions, often requiring forcing conditions or the use of protecting groups.

Acylation: Secondary amines react readily with acylating agents like acyl chlorides and acid anhydrides to form tertiary amides. A similar reaction occurs with sulfonyl chlorides to yield sulfonamides. libretexts.org This reaction typically proceeds under basic conditions to ensure the amine remains in its nucleophilic, deprotonated state. libretexts.org

Oxidation: The secondary amine can undergo oxidation, although the products can vary depending on the oxidizing agent used. Strong oxidizing agents can lead to cleavage of the C-N bond. Milder oxidation might yield more complex products.

Stereochemical Stability and Epimerization Pathways of the Chiral Center

This compound possesses a chiral center at the alpha-carbon (C2), derived from the L-valine precursor. nih.gov The stability of this stereocenter is crucial, particularly in contexts where specific stereoisomers are required.

Studies involving the synthesis of (R)-N'-benzyl 2-amino-3-methylbutanamide (B3250160) have shown that the compound can be purified via silica (B1680970) gel column chromatography, suggesting that the chiral center is stable under these conditions and does not readily epimerize. researchgate.net Epimerization, the change in configuration at one of several chiral centers in a molecule, would involve the deprotonation of the alpha-carbon to form a planar carbanion or enolate intermediate, followed by re-protonation from either face, leading to a racemic or diastereomeric mixture.

The presence of the adjacent amide and amine groups can influence the acidity of the alpha-proton. While generally stable, prolonged exposure to strong basic or acidic conditions, especially at elevated temperatures, could potentially induce epimerization. In related syntheses, reactions involving chiral alcohols have been shown to proceed with a complete inversion of stereochemistry via an Sₙ2 mechanism, underscoring the importance and preservation of stereochemical integrity in related systems. researchgate.net

Investigation of Proton Transfer and Tautomerism Dynamics

Proton transfer is a fundamental process that can occur both intermolecularly and intramolecularly. In molecules with appropriate functional groups, excited-state intramolecular proton transfer (ESIPT) can occur, where a proton moves from a donor to an acceptor site upon photoexcitation. nih.govresearchgate.net This process is often extremely fast and results in the formation of a transient phototautomer that emits fluorescence at a significantly longer wavelength (a large Stokes shift). nih.govnih.gov Molecules containing hydrogen bond donor/acceptor systems, such as the N-H group of the secondary amine and the C=O group of the amide in this compound, are potential candidates for such phenomena. The efficiency of ESIPT can be influenced by substituent effects and the surrounding environment. nih.gov

Tautomerism, the equilibrium between two or more interconverting structural isomers, is also relevant. For this compound, the most significant potential tautomerism is the amide-imidic acid tautomerism.

Amide form: -C(=O)-NH-

Imidic acid form: -C(OH)=N-

While the amide form is overwhelmingly predominant under normal conditions, the imidic acid tautomer can be involved as a reactive intermediate in certain reactions. The equilibrium is governed by factors such as solvent, temperature, and pH.

Derivatization, Structural Modifications, and Analogue Synthesis for Mechanistic Probing

Synthesis of N-Substituted Amide Analogues for Structure-Reactivity Relationship Studies

One approach involves the preparation of a series of N-substituted benzamide (B126) derivatives. nih.govresearchgate.nettubitak.gov.tr For instance, by using a lead compound like MS-275, novel N-substituted benzamide derivatives can be designed and synthesized to explore their potential as inhibitors of specific enzymes. nih.gov The synthesis can be achieved through various methods, including the reaction of an appropriate amine with a carboxylic acid or its activated derivative.

Systematic modifications can also be made to the N'-benzylamide moiety. For example, the introduction of fluoro and trifluoromethoxy groups at the 2', 3', and 4' positions of the N'-benzyl group in related primary amino acid derivatives (PAADs) has been evaluated. nih.gov These studies have shown that the electronic properties of the substituent on the N'-benzylamide can significantly influence activity. nih.govresearchgate.net

A general synthetic route to N-substituted amide analogues can involve the coupling of 2-(benzylamino)-3-methylbutanoic acid with a diverse range of primary and secondary amines using standard peptide coupling reagents. This allows for the generation of a library of analogues with varying substituents at the amide nitrogen.

| Analogue Type | Modification Strategy | Rationale | Reference |

| N-Alkyl Amides | Introduction of various alkyl chains (methyl, ethyl, propyl, etc.) | To probe the steric tolerance at the amide nitrogen. | nih.gov |

| N-Aryl Amides | Incorporation of different aromatic and heteroaromatic rings. | To investigate the role of π-π stacking and electronic effects. | nih.gov |

| N-Functionalized Amides | Addition of groups with specific functionalities (e.g., hydroxyl, amino, carboxyl). | To explore the potential for additional hydrogen bonding or ionic interactions. | researchgate.net |

| N'-Substituted Benzylamides | Substitution on the benzyl (B1604629) ring of the amide. | To modulate the electronic properties of the aromatic ring. | nih.govresearchgate.net |

Modifications of the Valine Side Chain and Benzyl Group for Conformational and Electronic Tuning

Modifications to the valine side chain and the benzyl group of 2-(Benzylamino)-3-methylbutanamide are crucial for fine-tuning the molecule's conformational preferences and electronic properties. These changes can significantly impact how the molecule interacts with its biological target.

Valine Side Chain Modifications: The isopropyl group of the valine side chain is a key hydrophobic element. wikipedia.orgnih.gov Altering its size and shape can provide insights into the steric constraints of the binding pocket. For instance, replacing the isopropyl group with smaller (e.g., methyl for an alanine (B10760859) analogue) or larger (e.g., tert-butyl) alkyl groups can define the optimal size for interaction. The introduction of cyclic structures or heteroatoms can also be explored to introduce conformational rigidity or new interactions.

Benzyl Group Modifications: The benzyl group can be modified to alter its electronic properties and steric bulk. researchgate.net Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring can modulate the pKa of the benzylamino group and influence cation-π interactions. For example, the synthesis of analogues with fluoro or trifluoromethoxy groups at various positions on the benzyl ring has been shown to impact activity in related compounds. nih.gov Furthermore, replacing the benzyl group with other aryl or heteroarylmethyl groups can explore different steric and electronic environments.

| Modification Site | Specific Modification | Purpose | Reference |

| Valine Side Chain | Replacement of isopropyl with other alkyl groups (e.g., methyl, tert-butyl). | To probe steric limitations of the binding site. | nih.govresearchgate.net |

| Valine Side Chain | Introduction of cyclopropyl (B3062369) or other cyclic structures. | To introduce conformational constraints. | wikipedia.org |

| Benzyl Group | Substitution on the phenyl ring (e.g., F, OCF3). | To tune electronic properties and metabolic stability. | nih.govresearchgate.net |

| Benzyl Group | Replacement with other aromatic or heteroaromatic groups. | To explore alternative binding interactions. | researchgate.net |

Incorporation into Peptidomimetic Scaffolds: Design and Synthesis Strategies

Incorporating the this compound motif into larger peptidomimetic scaffolds is a sophisticated strategy to mimic or disrupt protein-protein interactions. frontiersin.orgnih.gov Peptidomimetics are designed to retain the key pharmacophoric elements of a peptide while overcoming its inherent limitations, such as poor metabolic stability and low bioavailability. frontiersin.orgnih.gov

Design strategies often focus on replicating the spatial arrangement of the critical side chains of a peptide's recognition sequence. The this compound unit can serve as a dipeptide surrogate, with the benzyl group and the valine side chain mimicking the side chains of two adjacent amino acid residues.

Synthesis of these peptidomimetics can be achieved through solid-phase or solution-phase methodologies. nih.gov For example, the 2-(benzylamino)-3-methylbutanoic acid core can be synthesized first and then coupled to other amino acids or peptidomimetic building blocks. Alternatively, the benzylamino group can be introduced at a later stage of the synthesis. The use of protecting groups is essential to ensure regioselectivity during the coupling steps. nih.gov Various scaffolds, such as β-turn mimetics, can be employed to create conformationally constrained structures. nih.gov

Heterocyclic Annulation Reactions from the Amide and Amine Functionalities

The amide and amine functionalities of this compound serve as versatile handles for the construction of novel heterocyclic ring systems through annulation reactions. These reactions can lead to the formation of conformationally restricted analogues, which can provide valuable information about the bioactive conformation of the parent molecule.

For instance, the benzylamino group can participate in cyclization reactions to form nitrogen-containing heterocycles. Depending on the reaction partner, various ring systems such as pyrrolidines, piperidines, or more complex fused systems can be synthesized. Similarly, the amide functionality can be utilized in cyclization reactions. For example, condensation reactions with bifunctional reagents can lead to the formation of five- or six-membered heterocycles.

One example of a relevant reaction is the (3+2) annulation reaction of allenoates with 3-methyleneindolin-2-ones, which can be catalyzed by a bifunctional phosphine-phenol catalyst to produce cyclopentene-fused C3-spirooxindoles in a highly regio- and stereoselective manner. rsc.org While not directly involving this compound, this type of reaction demonstrates the potential for creating complex heterocyclic systems from suitable precursors.

Design and Synthesis of Photoaffinity Labels or Fluorescent Probes for Mechanistic Biological Studies

To directly identify the biological targets of this compound and to study its interactions at a molecular level, photoaffinity labels and fluorescent probes can be designed and synthesized. nih.gov These chemical tools are invaluable for mechanistic studies, although their application in living organisms is beyond the scope of this discussion.

Photoaffinity Labels: A photoaffinity label is a derivative of the parent compound that contains a photoreactive group, such as a diazirine or a benzophenone. researchgate.netnih.gov Upon irradiation with UV light, this group forms a highly reactive species that can covalently bind to the target protein in close proximity to the binding site. nih.gov The design of a photoaffinity label for this compound would involve incorporating a photoreactive moiety at a position that does not significantly disrupt its binding affinity. The synthesis would require a multi-step sequence to introduce the photoreactive group while preserving the core structure of the molecule. nih.govwustl.edu

Fluorescent Probes: A fluorescent probe is a derivative that contains a fluorophore, a molecule that emits light upon excitation at a specific wavelength. nih.gov By attaching a fluorescent tag to this compound, its localization within cells or its binding to purified proteins can be visualized and quantified using fluorescence microscopy or spectroscopy. The choice of fluorophore and the point of attachment are critical to ensure that the probe retains its biological activity and that the fluorescence properties are suitable for the intended application.

| Probe Type | Key Feature | Application | Reference |

| Photoaffinity Label | Contains a photoreactive group (e.g., diazirine). | Covalent labeling of the biological target for identification. | nih.govresearchgate.netnih.gov |

| Fluorescent Probe | Contains a fluorescent tag. | Visualization of binding and localization in in vitro systems. | nih.gov |

Computational Chemistry and Theoretical Modeling of 2 Benzylamino 3 Methylbutanamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure.

For 2-(benzylamino)-3-methylbutanamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p) or higher, would be employed to determine its optimized, lowest-energy geometry. mdpi.comresearchgate.net These calculations yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. acs.org

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen of the carbonyl group would be predicted as a region of high negative potential, while the amine hydrogen and parts of the benzyl (B1604629) ring would show positive potential.

Spectroscopic properties can also be accurately predicted. Theoretical vibrational frequencies from DFT calculations correspond to infrared (IR) spectra, helping to assign experimental peaks to specific bond stretches and bends. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative and represents typical values expected from such calculations.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. acs.org |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule. |

| Calculated IR Peak (C=O) | ~1680 cm⁻¹ | Corresponds to the carbonyl stretch, a key functional group identifier. |

| Calculated ¹H-NMR (N-H) | ~7.5 ppm | Predicted chemical shift for the amine proton, influenced by its chemical environment. |

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

Due to the presence of several rotatable single bonds, this compound is a flexible molecule capable of adopting numerous spatial arrangements, or conformations. nih.gov Understanding this conformational landscape is crucial as the molecule's shape dictates its biological activity.

Molecular Mechanics (MM) is a method that uses classical physics to model the potential energy of a molecule as a function of its geometry. It is computationally less expensive than quantum methods, making it ideal for scanning the potential energy surface of flexible molecules. capes.gov.br By systematically rotating the key dihedral angles—such as those around the N-benzyl bond and the C-N amide bond—an energy profile can be constructed to identify low-energy, stable conformers.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. dovepress.com In an MD simulation, the forces on each atom are calculated using a force field (derived from MM principles), and Newton's equations of motion are solved to simulate atomic movements. dovepress.comnih.gov This allows researchers to observe how the molecule flexes, bends, and transitions between different conformations in a simulated environment (e.g., in a vacuum or solvated in water). nih.govacs.org For this compound, MD simulations would reveal the preferred conformations in solution and the energy barriers between them, providing insight into its structural flexibility and the accessibility of specific shapes for receptor binding. nih.gov

Reaction Mechanism Elucidation through Transition State Calculations and Potential Energy Surface Mapping

Computational chemistry is a powerful tool for investigating how a molecule like this compound might be synthesized. A common synthetic route would be the reductive amination of 3-methyl-2-oxobutanamide with benzylamine (B48309). wikipedia.orgmasterorganicchemistry.com

Theoretical methods can elucidate the step-by-step mechanism of such a reaction. This involves mapping the Potential Energy Surface (PES) , which is a multidimensional surface representing the system's potential energy as a function of the positions of its atoms. youtube.com Key points on the PES include the reactants, products, any intermediates, and, most importantly, the transition states. acs.org A transition state is the highest energy point along the lowest-energy path from reactant to product, representing the energy barrier that must be overcome for the reaction to proceed. youtube.com

By using quantum chemical methods (like DFT), the structures and energies of the reactants, the intermediate imine, the transition states for both imine formation and its subsequent reduction, and the final product can be calculated. This allows for the determination of activation energies and reaction enthalpies, providing a detailed, energetic picture of the reaction pathway. acs.org

Prediction of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are critical for understanding how this compound interacts with itself (e.g., in a crystal lattice) and with other molecules, such as biological targets or solvents. nih.govyoutube.com These interactions, though weaker than covalent bonds, are collectively vital for molecular recognition and binding.

The key non-covalent interactions for this molecule are:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions would be significant in dimerization or in binding to a protein active site. nih.gov

π-Stacking: The phenyl ring of the benzyl group can engage in π-π stacking interactions with other aromatic systems. This is a common interaction in protein-ligand complexes where aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) are present in the binding pocket. nih.gov

Van der Waals Forces: The isopropyl group and the benzyl group's aliphatic portion contribute to hydrophobic and van der Waals interactions, which are crucial for binding within nonpolar pockets of a receptor.

Computational methods can map these interactions by analyzing the electron density. Techniques like the Non-Covalent Interaction (NCI) index can generate visual plots that highlight regions of hydrogen bonding, steric repulsion, and weak van der Waals forces, providing a comprehensive picture of the molecule's interaction landscape. nih.govbeilstein-journals.org

Exploration of Mechanistic Biological Interactions at the Molecular Level Non Clinical Focus

Investigation of Enzyme Binding Mechanisms via Substrate Mimicry Principles

The principle of substrate mimicry is a cornerstone of enzyme inhibition studies, where a compound structurally resembles an enzyme's natural substrate, allowing it to bind to the active site. nih.govresearchgate.net This interaction can competitively inhibit the enzyme, preventing the natural substrate from binding and catalysis from occurring. For 2-(Benzylamino)-3-methylbutanamide, its structural similarity to certain amino acid derivatives suggests a potential role as a substrate mimic for various enzymes. researchgate.net

Enzyme kinetics studies are fundamental in exploring this possibility. numberanalytics.com By analyzing the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of this compound, researchers can determine if the compound acts as an inhibitor. Further characterization can distinguish between different modes of inhibition, such as competitive, non-competitive, or uncompetitive, providing insights into whether the compound binds at the active site or an allosteric site. creative-biostructure.comrsc.org The "lock-and-key" and "induced-fit" models provide a framework for understanding how the initial binding event might occur, with the latter suggesting that the enzyme's active site can undergo a conformational change upon binding to accommodate the inhibitor. numberanalytics.comcreative-biostructure.com

Receptor Interaction Studies: Allosteric Modulation and Orthosteric Binding (mechanistic, not efficacy or clinical)

Beyond enzyme inhibition, this compound may exert its effects through interactions with cellular receptors. Such interactions can occur at the primary (orthosteric) binding site, where the endogenous ligand binds, or at a secondary (allosteric) site. doi.orgnih.govnih.gov

Orthosteric binding by this compound would involve direct competition with the natural ligand for the same binding pocket. This can either activate the receptor (as an agonist) or block its activation (as an antagonist).

Allosteric modulation , on the other hand, involves the compound binding to a site distinct from the orthosteric site, inducing a conformational change in the receptor. numberanalytics.comhelsinki.firesearchgate.net This change can either enhance the affinity or efficacy of the endogenous ligand (positive allosteric modulation, PAM) or decrease it (negative allosteric modulation, NAM). nih.govcnr.itresearchgate.net A key feature of allosteric modulators is that they can fine-tune the physiological response to the endogenous ligand rather than simply turning the receptor on or off. Investigating whether this compound acts as an allosteric modulator would require specialized binding and functional assays in the presence of the receptor's natural agonist.

Characterization of Molecular Recognition Events and Binding Affinity Determinants (e.g., surface plasmon resonance of purified components, isothermal titration calorimetry)

To quantify the binding affinity and thermodynamics of the interaction between this compound and its potential biological targets, sophisticated biophysical techniques are employed.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. nih.govmdpi.com In a typical SPR experiment, a purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. ucsd.edunih.gov The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. By analyzing the association and dissociation phases of the interaction, key kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋) can be determined, providing a quantitative measure of binding affinity.

Isothermal Titration Calorimetry (ITC) is another essential technique that directly measures the heat changes associated with a binding event. nih.govresearchgate.net In an ITC experiment, a solution of this compound is titrated into a sample cell containing the purified target protein. nih.govresearchgate.net The heat released or absorbed upon binding is measured, allowing for the determination of the binding enthalpy (ΔH). researchgate.net From the resulting binding isotherm, the binding affinity (Kₐ), stoichiometry (n), and entropy (ΔS) of the interaction can also be calculated, providing a complete thermodynamic profile of the binding event. nih.gov

The data obtained from these techniques are crucial for understanding the forces driving the molecular recognition between this compound and its target.

Elucidation of Signaling Pathway Perturbations at a Cellular/Molecular Level (non-human cell lines, mechanistic focus, not clinical outcome)

Should this compound bind to a receptor, it would likely trigger a cascade of intracellular signaling events. Investigating these perturbations in non-human cell lines is a critical step in understanding its mechanism of action. For instance, if the compound targets a G-protein-coupled receptor (GPCR), researchers would examine downstream effects such as changes in the concentration of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates.

Similarly, if the target is a ligand-gated ion channel, electrophysiological techniques like patch-clamping could be used to measure changes in ion flow across the cell membrane. By systematically analyzing these signaling pathways, a more precise picture of the compound's functional consequences at the cellular level can be constructed. These studies are purely mechanistic, aiming to identify the specific pathways modulated by the compound, rather than assessing any potential therapeutic outcomes. researchgate.net

Structural Biology Approaches: Co-Crystallization or NMR Studies of Compound-Protein Complexes (mechanistic interaction)

To gain atomic-level insights into how this compound interacts with its protein target, structural biology techniques are indispensable.

Co-crystallization followed by X-ray crystallography involves crystallizing the target protein in the presence of this compound. doi.orgnih.gov If successful, this yields a three-dimensional structure of the protein-compound complex, revealing the precise binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. frontiersin.orgmdpi.com This information is invaluable for understanding the basis of the compound's affinity and selectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying protein-ligand interactions in solution. nih.gov By isotopically labeling the protein, researchers can use NMR to monitor changes in the chemical environment of specific atoms upon the addition of this compound. Chemical shift perturbation experiments can identify the amino acid residues involved in binding, mapping out the binding site on the protein surface. More advanced NMR techniques can even be used to determine the three-dimensional structure of the protein-compound complex in solution. nih.gov

Applications of 2 Benzylamino 3 Methylbutanamide in Organic Synthesis and Catalysis

Utilization as a Chiral Auxiliary in Asymmetric Transformations

Asymmetric synthesis is a critical field in modern chemistry, particularly for the production of pharmaceuticals, where often only one of a molecule's two enantiomers provides the desired therapeutic effect. williams.edu A key strategy in this area is the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The auxiliary guides the formation of a new stereocenter with a specific configuration and is subsequently removed for potential reuse. sigmaaldrich.com

The structure of 2-(benzylamino)-3-methylbutanamide makes it a promising candidate for a chiral auxiliary. Derived from L-valine, it contains a defined stereocenter at the α-carbon. nih.gov In a potential application, the primary amide nitrogen could be acylated by a prochiral carboxylic acid derivative. The inherent chirality of the valine-derived scaffold, particularly the steric bulk of the isopropyl group, would then direct the diastereoselective enolization and subsequent reaction (e.g., alkylation or aldol (B89426) reaction) at the α-position of the attached acyl group. researchgate.net This approach is analogous to the well-established Evans oxazolidinone auxiliaries, which are also derived from amino acids and provide excellent stereocontrol in a wide array of C-C bond-forming reactions. williams.eduwikipedia.org

The predictable stereochemical control arises from the formation of a rigid chelated intermediate with a metal, such as lithium or boron. The bulky substituent on the auxiliary (in this case, the isopropyl group) effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. researchgate.net After the desired transformation, the auxiliary can be cleaved, typically via hydrolysis or reduction, to yield the enantiomerically enriched product.

Table 1: Comparison of Common Chiral Auxiliaries and Potential Role of this compound

| Chiral Auxiliary | Origin/Type | Typical Reactions | Mechanism of Control | Potential for this compound |

|---|---|---|---|---|

| Evans Oxazolidinones | Amino Alcohols | Aldol, Alkylation, Acylation | Steric hindrance from substituent on oxazolidinone ring directs attack on a chelated enolate. wikipedia.orgresearchgate.net | High. The isopropyl group could provide steric shielding in a similar manner to direct alkylation or aldol reactions of an N-acylated derivative. |

| Camphorsultam | Camphor (B46023) | Diels-Alder, Conjugate Addition | Sulfonamide group chelates metals, and the camphor skeleton provides a rigid, sterically biased environment. | Moderate. Lacks the rigid bicyclic system of camphor, but could still enforce facial bias through chelation and sterics. |

| Pseudoephedrine Amides | Pseudoephedrine | Alkylation | Forms a stable six-membered ring chelate with the lithium enolate, creating a rigid structure that directs alkylating agents. | High. Could form a similar chelated intermediate involving the amide oxygen and benzylamino nitrogen, with the isopropyl group dictating the direction of approach. |

Role as a Ligand in Metal-Catalyzed Reactions (e.g., asymmetric hydrogenation, C-C bond formation)

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast range of transformations with high efficiency and selectivity. The performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center. Chiral ligands are essential for asymmetric catalysis, where they create a chiral environment around the metal that leads to the preferential formation of one enantiomer of the product.

This compound features multiple potential coordination sites—the nitrogen of the benzylamino group, the nitrogen of the amide, and the carbonyl oxygen—making it a candidate for a bidentate or even tridentate ligand for various transition metals. nih.govmdpi.com By coordinating to a metal such as rhodium, ruthenium, palladium, or copper, it could be employed in several important metal-catalyzed reactions:

Asymmetric Hydrogenation: Chiral ligands are famously used in the asymmetric hydrogenation of prochiral olefins and ketones. If used as a ligand, this compound could create a chiral pocket around a metal center (e.g., Rhodium or Ruthenium), leading to the enantioselective addition of hydrogen to a double bond.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are powerful methods for forming C-N and C-C bonds. tcichemicals.com A chiral ligand based on this scaffold could potentially induce asymmetry in related processes. For instance, in a palladium-catalyzed allylic alkylation, the chiral ligand environment dictates the face of the π-allyl complex that the nucleophile attacks. The combination of the chiral center and the coordinating atoms in this compound could be effective in this context. nih.gov

The effectiveness of the compound as a ligand would depend on its ability to form a stable complex with the metal and create a well-defined and sterically demanding chiral environment to influence the substrate's approach. researchgate.net

Building Block for the Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

Natural products and pharmaceutical agents often feature complex architectures containing multiple stereocenters and functional groups. Chiral building blocks—small, enantiomerically pure molecules that are incorporated into a larger structure—are essential for their efficient synthesis.

With its valine-derived core, benzylamine (B48309) moiety, and amide linkage, this compound serves as a versatile chiral building block. nih.gov Its structural components are prevalent in many biologically active compounds:

Amino Acid Core: The valine substructure is a common feature in peptides and peptide-mimetics, many of which have therapeutic applications.

Benzylamine Group: The benzylamino group is present in numerous pharmaceutical compounds and can participate in key interactions, such as π-stacking with biological targets. mdpi.com

Amide Bond: The amide bond is the defining linkage of peptides and is a stable and common functional group in drug molecules.

This compound could be used in the synthesis of protease inhibitors, where peptide-like backbones are often required for binding to the enzyme's active site. For example, it could be incorporated into the synthesis of carbapenem-based antibiotics or other complex heterocyclic systems. nih.gov The primary amide could be reduced to an amine, or the benzyl (B1604629) group could be modified or removed, providing synthetic handles to elaborate the structure into more complex targets. organic-chemistry.org

Precursor in the Development of Prodrug Strategies (focus on chemical design principles, not dosage or administration)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. orientjchem.org This strategy is often used to improve a drug's physicochemical properties, such as solubility, stability, or bioavailability.

This compound can be envisioned as a precursor or a component in a carrier-linked prodrug strategy. orientjchem.org The core chemical design principle involves a labile bond that can be selectively cleaved in vivo.

Design 1: Valine as the Carrier: If benzylamine or a derivative thereof were the active drug, the valine amide portion could act as a promoiety. The amide bond could be designed for cleavage by peptidases or amidases in the body, releasing the active benzylamine-containing drug. This could enhance water solubility or modify transport characteristics.

Design 2: Benzylamine as the Carrier: Conversely, if a drug containing a carboxylic acid group needs to be delivered, it could be coupled to the amino group of N-benzyl L-valinamide (the amine precursor to the title compound) to form the amide. This strategy is often used to mask a polar carboxyl group, improving its ability to cross cell membranes. The benzyl group could further be functionalized with solubilizing groups, such as phosphates, which are cleaved by phosphatases to trigger the release of the drug. nih.gov

The design of such a prodrug would focus on tuning the stability of the amide bond to ensure that the drug is released at the desired site of action. orientjchem.org

Scaffold for the Development of New Organic Catalysts (e.g., organocatalysis)

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, avoiding the use of potentially toxic or expensive metals. Many organocatalysts are bifunctional, meaning they have two functional groups that work in concert to activate the reactants.

This compound is an attractive scaffold for the development of new organocatalysts. researchgate.net Its inherent chirality is a key requirement. The existing functional groups can be readily modified to install catalytic moieties. For example:

The benzyl group could be replaced with a group bearing a hydrogen-bond donor, such as a thiourea (B124793) or squaramide group. researchgate.net

The primary amide could be modified or the benzylamino nitrogen could be used as a basic site (a Brønsted or Lewis base).

A hypothetical bifunctional organocatalyst derived from this scaffold could feature a hydrogen-bond-donating group and a basic nitrogen atom. In a Michael addition, for instance, the hydrogen-bond donor could activate the electrophile while the basic site deprotonates the nucleophile, all within a chiral environment that directs the stereochemical outcome of the reaction. researchgate.net The modular nature of the scaffold would allow for the synthesis of a library of related catalysts to optimize performance for a specific transformation.

Table 2: Potential Organocatalyst Design Based on the this compound Scaffold

| Catalyst Type | Required Functional Groups | Potential Modification of Scaffold | Target Reaction |

|---|---|---|---|

| Bifunctional Amine-Thiourea | Primary/Secondary Amine + Thiourea | Replace benzyl group with a p-aminophenyl group, which is then converted to a thiourea. The remaining amine acts as the basic site. | Michael Addition, Aldol Reaction |

| Bifunctional Amine-Squaramide | Primary/Secondary Amine + Squaramide | Similar to thiourea design, but install a squaramide moiety for stronger H-bonding activation. researchgate.net | Conjugate Addition |

| Chiral Brønsted Acid | Phosphoric Acid, Sulfonic Acid | Replace the benzyl group with a binaphthyl moiety to create a chiral phosphoric acid (CPA) derivative, using the valine part for added steric influence. | Friedel-Crafts, Cycloadditions |

Emerging Research Directions and Future Perspectives for N Substituted Valine Amides

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design

The synthesis of complex molecules like N-substituted valine amides is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing how chemists approach synthesis by predicting reaction outcomes and designing molecules with specific properties.

Deep learning models, for instance, can analyze vast datasets from countless chemical reactions to predict the efficiency of synthetic steps. nih.govacs.orgmit.edu For a target such as 2-(Benzylamino)-3-methylbutanamide, an ML algorithm could predict the optimal coupling reagents, solvents, and reaction conditions to maximize yield and minimize byproducts. pku.edu.cn This is achieved by training models on features derived from quantum chemical calculations and experimental data, allowing for the reliable prediction of conversion rates even with small datasets. pku.edu.cn

Furthermore, AI can predict the physicochemical and biological properties of novel amide derivatives. By learning from the structures and properties of known compounds, a deep neural network could design new N-substituted valine amides with tailored characteristics, such as enhanced solubility or specific binding affinities, accelerating the discovery of new functional molecules. mdpi.com

Table 1: Potential AI/ML Applications for this compound

| AI/ML Application | Description | Potential Impact on Research |

| Predictive Synthesis | Algorithms predict reaction conversion rates and optimal conditions based on molecular descriptors of reactants like valine derivatives and benzylamine (B48309). pku.edu.cn | Reduces experimental costs and time by prioritizing high-yield synthetic routes. |

| Property Prediction | Deep neural networks estimate physicochemical properties (e.g., solubility, pKa) and biological activity for novel derivatives. mdpi.com | Guides the design of new molecules with desired functionalities, bypassing laborious screening. |

| Reaction Optimization | Models analyze real-time analytical data (e.g., from UV-vis spectroscopy) to adjust reaction parameters for optimal outcomes in flow synthesis. nih.govacs.orgmit.edu | Enables automated, efficient, and high-purity production of complex amides. |

Advanced Materials Science Applications: Polymerization Initiators or Monomers

N-substituted valine amides and related amino acid derivatives are being explored as building blocks for advanced materials. nih.gov Their inherent chirality, capacity for hydrogen bonding, and the presence of reactive functional groups make them attractive as either monomers for creating novel polymers or as initiators in polymerization reactions.

The amide linkage is a fundamental component of proteins, which are natural polymers with highly specific structures and functions. libretexts.orgyoutube.com By analogy, synthetic polymers incorporating units like this compound could lead to materials with unique properties. The benzyl (B1604629) group and the isopropyl group from the valine residue can influence the polymer's steric and electronic properties, potentially leading to applications in specialized fields. While specific material properties are beyond this article's scope, the potential for these molecules to serve as foundational units in materials science is a significant area of future research. numberanalytics.com

Sustainable Chemistry Approaches: Green Synthesis and Biocatalytic Transformations

Modern chemical synthesis places a strong emphasis on sustainability, favoring methods that reduce waste, use non-toxic reagents, and operate under mild conditions. The synthesis of N-substituted amides is a key area for the application of green chemistry principles.

Traditional amide synthesis often requires hazardous reagents like thionyl chloride or coupling agents that produce significant waste. semanticscholar.org Green alternatives are actively being developed. One approach involves the direct amidation of carboxylic acids and amines using recoverable catalysts in environmentally benign solvents like water. semanticscholar.orgscielo.brresearchgate.net For example, a water-soluble copper(II) catalyst has been shown to efficiently facilitate the synthesis of N-substituted amides. scielo.br Another solvent-free method uses boric acid as a catalyst for the direct reaction of a carboxylic acid with an amine source, offering a quick and convenient process. semanticscholar.orgresearchgate.net

Biocatalysis represents another frontier in green synthesis. Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. nih.gov Hydrolases, such as lipases, can be used for the synthesis of N-acyl amino acid amides. nih.gov Furthermore, enzymes like carboxylic acid reductases can transform carboxylic acids into aldehydes, which are precursors for reductive amination—a potential route to compounds like this compound. nih.govnih.gov The development of enzymatic pathways for amide bond formation is a highly desirable alternative to conventional chemical methods. nih.govvalpo.edu

Table 2: Comparison of Synthesis Methods for N-Substituted Amides

| Synthesis Method | Key Features | Sustainability Aspect |

| Conventional Coupling | Uses coupling reagents (e.g., DCC) or converts acid to acyl chloride. masterorganicchemistry.com | Often involves hazardous reagents and produces stoichiometric byproducts. |

| Catalytic Direct Amidation | Employs catalysts (e.g., Boric Acid, Cu(II) complexes) to directly link acids and amines. semanticscholar.orgscielo.br | Reduces waste, can be performed in green solvents (water) or solvent-free. |

| Biocatalytic Synthesis | Utilizes enzymes (e.g., lipases, acylases) to form the amide bond. nih.gov | Highly selective, operates in water at mild temperatures, biodegradable catalyst. |

Exploration of New Reactivity Manifolds and Unconventional Transformations

While the formation of an amide bond is a classic transformation, researchers continue to explore novel ways to construct and modify this functional group. One area of interest is "umpolung" or reverse-polarity reactivity. nih.gov Traditional amide synthesis involves a nucleophilic amine attacking an electrophilic carboxylic acid derivative. In an umpolung approach, the polarity is inverted; for instance, an amine can be activated with an electrophilic halogen source, which is then attacked by a carbon nucleophile. nih.gov This opens up new synthetic pathways to amides that may be difficult to access through conventional means.

The amide bond itself, while generally stable, can participate in various reactions beyond simple hydrolysis. libretexts.org Its reactivity can be tuned by modifying the substituents on the nitrogen atom. fiveable.me For compounds like this compound, the N-benzyl group influences the electronic properties and steric environment of the amide, which could be exploited in unconventional transformations. Research into the reactivity of N-substituted amides under different catalytic conditions could unlock new synthetic applications for this class of molecules. fiveable.me

Interdisciplinary Research with Biophysics and Structural Biology for Deeper Mechanistic Insights

The amide bond is central to the structure of proteins and peptides, and its properties are of great interest to biophysicists and structural biologists. nih.gov N-substituted amides like this compound serve as simple model systems for understanding the more complex environment of a polypeptide chain. libretexts.orgyoutube.com

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed insights into the conformation and dynamics of these molecules. acs.org For example, studies can reveal the preference for cis or trans conformation around the amide bond and how this is influenced by the N-substituent and solvent. acs.org Understanding the structural impact of N-substitution is crucial for designing peptidomimetics—molecules that mimic peptides but have improved properties like enhanced stability against enzymatic degradation. nih.gov

By studying the three-dimensional structure and intermolecular interactions of this compound, researchers can gain a deeper mechanistic understanding of how N-substituted valine residues behave within a larger biological context. This knowledge is critical for designing peptides and small molecules with specific biological activities. ontosight.ai

Compound Information

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.